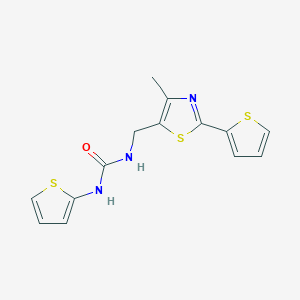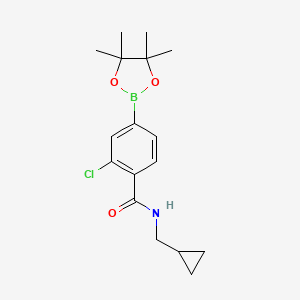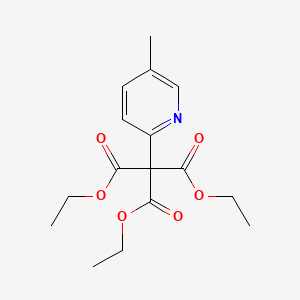
4-butoxy-N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Applications
A study discusses the synthesis of pyrazolopyrimidines derivatives demonstrating cytotoxic activities against cancer cell lines, highlighting their potential as anticancer agents. Compounds exhibited significant 5-lipoxygenase inhibition, suggesting a dual role in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Properties
Another research synthesized pyrimidine linked pyrazole heterocyclics, showing notable insecticidal and antibacterial potential. This suggests the application of such compounds in addressing bacterial infections and pest control (Deohate & Palaspagar, 2020).
Anti-Inflammatory and Analgesic Activities
Compounds derived from similar structures were evaluated for their anti-inflammatory and analgesic effects, showing significant COX-2 inhibition and pain reduction. These findings open avenues for developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines as histamine H4 receptor ligands for anti-inflammatory and antinociceptive therapies further underscores the versatility of pyrimidine derivatives in medicinal chemistry. Optimized compounds demonstrated potential in pain and inflammation models, indicating their utility in developing new therapeutic agents (Altenbach et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as imatinib have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Drawing parallels from similar compounds like imatinib, it can be inferred that this compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target’s activity, thereby altering the normal functioning of the cell .
Biochemical Pathways
Based on the known action of similar compounds, it can be hypothesized that the inhibition of tyrosine kinases could disrupt several downstream signaling pathways, leading to altered cell functions .
Result of Action
The inhibition of tyrosine kinases by similar compounds has been associated with altered cell growth and division, potentially leading to therapeutic effects in conditions such as leukemia .
properties
IUPAC Name |
4-butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-5-6-15-29-19-9-7-18(8-10-19)21(28)25-20-16(2)23-22(24-17(20)3)27-13-11-26(4)12-14-27/h7-10H,5-6,11-15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOWDQXCQDCIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)
![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)






